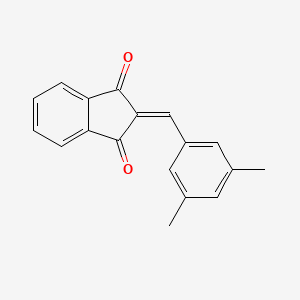

2-(3,5-二甲基苄叉)-1H-茚满-1,3(2H)-二酮

描述

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific aldehydes and diones in the presence of catalysts. For instance, a compound synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol under catalysis by pyridine has been reported, showcasing the typical approach for synthesizing indene-dione derivatives with specific substituents (Asiri & Khan, 2011).

Molecular Structure Analysis

Molecular structure studies often involve spectroscopic and crystallographic methods. For example, crystal structure analysis of brominated indene-dione derivatives has provided insights into their molecular arrangements and defectiveness in crystal tightness compared to their precursors (Chen et al., 2010). Similarly, the molecular structure and vibrational study of indene and its derivatives have been explored using density functional theory calculations, revealing the non-planarity of the molecules and their reactivity and polarity through electrostatic potential surfaces (Prasad et al., 2010).

Chemical Reactions and Properties

Indene-dione derivatives engage in various chemical reactions, including palladium-catalyzed carbonylative annulations, utilizing aryl formate as a CO source for synthesizing substituted indene-1,3(2H)-dione derivatives. This method exhibits broad substrate scope and yields products efficiently (Zhang et al., 2015). Additionally, ultrasound-assisted synthesis has been applied to create 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, highlighting the use of green chemistry principles (Ghahremanzadeh et al., 2011).

Physical Properties Analysis

Investigations into the physical properties of these compounds, including their photoreactivity and photochemistry, have been conducted. For instance, the photoirradiation of cis-2-cyclooctene-1,4-dione in ether has been studied, leading to the formation of specific dimeric structures and trans-[2+4] cycloadducts (Kayama et al., 1974).

Chemical Properties Analysis

The chemical properties of indene-dione derivatives are influenced by their structure, with studies on their catalytic activities and reaction mechanisms offering valuable insights. For example, zirconium-catalyzed syntheses of 2-arylidene indan-1,3-diones demonstrate the catalytic efficiency and environmental benefits of using water as the solvent, also highlighting the inhibitory activity against specific proteases (Oliveira et al., 2018).

科学研究应用

合成和结构分析

2-(3,5-二甲基苄叉)-1H-茚满-1,3(2H)-二酮及其衍生物一直是合成和结构分析中感兴趣的主题。研究探索了相关发色团的合成、晶体结构和光谱测量,证明了它们的推挽电子性质和取决于 π 桥长度的平面性 (Bogdanov, Tillotson, & Timofeeva, 2019)。另一项研究合成了一个类似的化合物,重点是通过各种光谱分析对其结构确认 (Asiri & Khan, 2011)。

分子和振动研究

已经对 1H-茚满-1,3(2H)-二酮及其衍生物进行了分子结构和振动研究。这些研究旨在了解它们的分子几何形状、振动模式和与相关分子的反应性 (Prasad et al., 2010);(Pathak et al., 2012)。

合成技术

已经开发出涉及该化合物的合成新技术。例如,已经报道了该化合物衍生物的超声辅助合成方法,突出了使用环境友好的溶剂和高效的产率 (Ghahremanzadeh et al., 2011)。类似地,已经采用锆催化的合成方法来生产具有对某些酶的潜在抑制活性的衍生物 (Oliveira et al., 2018)。

生物活性与 QSAR

已经探索了结构相似的 2-亚芳基茚满-1,3-二酮的生物活性。这些研究评估了它们对各种细胞系和疾病的活性,采用定量构效关系 (QSAR) 分析来了解其潜在机制 (de Souza et al., 2021)。

刺激响应荧光特性

还对 D-π-A 1,4-二氢吡啶衍生物进行了研究,该衍生物表现出聚集诱导发射特性。这些研究重点关注了它们在不同状态下的刺激响应荧光特性及其在细胞成像中的潜在应用 (Lei et al., 2016)。

互变异构稳定

与 2-(3,5-二甲基苄叉)-1H-茚满-1,3(2H)-二酮结构相关的化合物的互变异构体的稳定一直是研究的主题。研究重点关注在各种条件下这些互变异构体的合成和稳定,提供了对它们的分子动力学和相互作用的见解 (Sigalov et al., 2019)。

钯催化合成

已经为茚满-1,3(2H)-二酮衍生物开发了钯催化合成方法。这些研究强调了这些反应的效率和广泛的底物范围 (Zhang et al., 2015)。

属性

IUPAC Name |

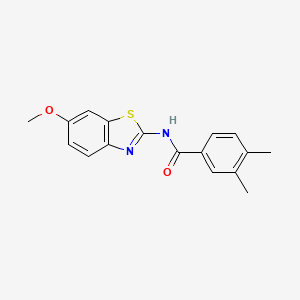

2-[(3,5-dimethylphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-11-7-12(2)9-13(8-11)10-16-17(19)14-5-3-4-6-15(14)18(16)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVRUAMGCSIBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5650398.png)

![2-{[(1H-indol-3-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5650403.png)

![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)

![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)

![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)

![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)

![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)

![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)